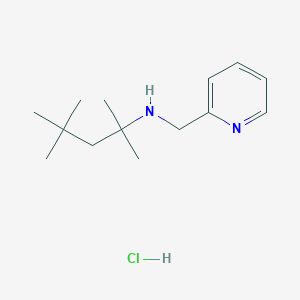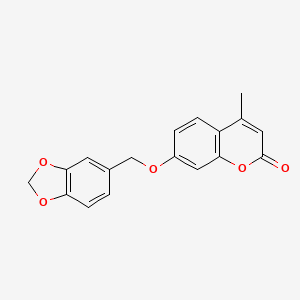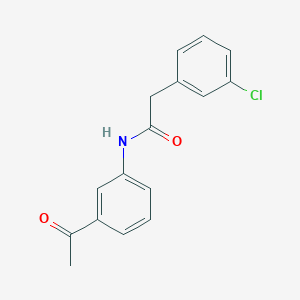
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is widely used in scientific research to study the role of α7 nAChR in various physiological and pathological conditions.
Mécanisme D'action
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride binds selectively to α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. These include the activation of intracellular kinases, the modulation of gene expression, and the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve learning and memory, and modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects and has been shown to modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is a highly selective agonist of α7 nAChR, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological conditions. It has a high affinity for the receptor and is relatively stable, which makes it easy to use in experiments. However, it has some limitations, including its relatively short half-life and its potential to cause desensitization of the receptor with prolonged exposure.
Orientations Futures
There are several potential future directions for research involving (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride. These include the development of more potent and selective agonists of α7 nAChR, the investigation of the role of this receptor in various disease states, and the development of new therapeutic strategies based on the modulation of α7 nAChR function. Additionally, further studies are needed to fully understand the complex signaling pathways that are activated by this compound and other α7 nAChR agonists.
Méthodes De Synthèse
The synthesis of (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride involves a multi-step process that starts with the reaction of 2-bromomethylpyridine with tert-butylamine to form the corresponding tert-butylaminoethylpyridine. This intermediate is then reacted with 2,3,3-trimethyl-1-butanol in the presence of a catalyst to yield (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine. The final step involves the conversion of the free base to the hydrochloride salt.
Applications De Recherche Scientifique
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is used in various scientific research fields, including neuroscience, pharmacology, and immunology. It is commonly used to study the function of α7 nAChR in the central nervous system, particularly in the modulation of neurotransmitter release, synaptic plasticity, and cognitive function. It has also been shown to have anti-inflammatory effects and to modulate immune responses.
Propriétés
IUPAC Name |
2,4,4-trimethyl-N-(pyridin-2-ylmethyl)pentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-13(2,3)11-14(4,5)16-10-12-8-6-7-9-15-12;/h6-9,16H,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFHZCCOZLLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
![2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B5407869.png)
![N-[3-(allyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5407872.png)
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
![6-(5-bromo-2-hydroxybenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407922.png)
![5-[4-(allyloxy)benzylidene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407929.png)
